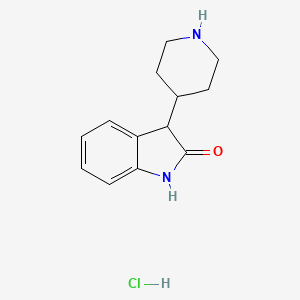

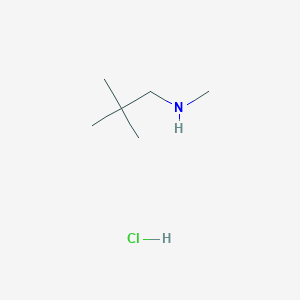

![molecular formula C16H23NO4 B1322432 6-[2-(3,5-Dimethylphenoxy)acetamido]hexanoic acid CAS No. 651728-28-8](/img/structure/B1322432.png)

6-[2-(3,5-Dimethylphenoxy)acetamido]hexanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[2-(3,5-Dimethylphenoxy)acetamido]hexanoic acid, also known as DMPA, is a chemical compound with the molecular formula C16H23NO4 . Its average mass is 293.358 Da and its monoisotopic mass is 293.162720 Da .

Physical and Chemical Properties The compound has a density of 1.1±0.1 g/cm³ . Its boiling point is 551.0±50.0 °C at 760 mmHg . The vapour pressure of the compound is 0.0±1.6 mmHg at 25°C . The enthalpy of vaporization is 87.5±3.0 kJ/mol . The flash point is 287.1±30.1 °C . The index of refraction is 1.524 . The molar refractivity is 80.2±0.3 cm³ . The compound has 5 H bond acceptors, 2 H bond donors, and 9 freely rotating bonds . The polar surface area is 76 Ų . The polarizability is 31.8±0.5 10^-24 cm³ . The surface tension is 43.4±3.0 dyne/cm . The molar volume is 262.1±3.0 cm³ .

Scientific Research Applications

Antimicrobial Investigation

6,7-Dimethylquinoxaline derivatives, including structures similar to 6-[2-(3,5-Dimethylphenoxy)acetamido]hexanoic acid, have been synthesized and investigated for antimicrobial potency. Variations in the side chain, such as acetamido and Schiffs bases, have been explored to study their effect on antimicrobial activity, indicating a potential for this compound in antimicrobial research (El-Gaby et al., 2002).

Synthesis of Glycolipids

This compound or its derivatives might be involved in the enzymatic synthesis of glycolipids, such as amino sugar fatty acid esters. These glycolipids have wide-ranging applications, from food and pharmaceutical formulations to cleaning products, indicating the compound’s relevance in the creation of "green surfactants" (Pöhnlein et al., 2014).

Acid Recovery Processes

The compound or its related structures could be involved in the acid recovery process, as indicated by the use of similar compounds in the synthesis of novel anion exchange membranes. These membranes have shown good acid permeability and selectivity, essential for processes like diffusion dialysis for acid recovery (Irfan et al., 2018).

Corrosion Inhibition

Derivatives of this compound, specifically Schiff's bases derived from it, have been synthesized and shown to act as effective corrosion inhibitors. This application is significant in protecting metals from corrosion, especially in acidic environments (Gupta et al., 2016).

Fluorescence Studies and Hybridization of Oligodeoxyribonucleotides

Some novel fluorophores related to this compound have been synthesized and studied for their fluorescence properties. These compounds have been used in labeling oligodeoxyribonucleotides, showing potential applications in molecular biology and genetics (Singh & Singh, 2007).

properties

IUPAC Name |

6-[[2-(3,5-dimethylphenoxy)acetyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-12-8-13(2)10-14(9-12)21-11-15(18)17-7-5-3-4-6-16(19)20/h8-10H,3-7,11H2,1-2H3,(H,17,18)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVVFTILIXTSFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC(=O)NCCCCCC(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626005 |

Source

|

| Record name | 6-[2-(3,5-Dimethylphenoxy)acetamido]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

651728-28-8 |

Source

|

| Record name | 6-[2-(3,5-Dimethylphenoxy)acetamido]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine](/img/structure/B1322353.png)

![(3-[4-(Tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronic acid](/img/structure/B1322361.png)

![6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1322376.png)